molecular formula C17H16NNaO3 B12730418 D-N-Hydrocinnamoyl-2-phenylglycine sodium salt CAS No. 65277-75-0

D-N-Hydrocinnamoyl-2-phenylglycine sodium salt

Cat. No.: B12730418
CAS No.: 65277-75-0
M. Wt: 305.30 g/mol
InChI Key: IANNTPLPKWWKCH-UHFFFAOYSA-M
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Description

D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is a chemical compound with the molecular formula C17H16NO3Na and a molecular weight of 305.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt typically involves the amidation of carboxylic acid with D-phenylglycine. One common method includes the use of D-phenylglycine methylester hydrochloride and 6-aminopenicillanic acid as key raw materials . The reaction conditions often involve enzymatic catalytic condensation, which is highly selective and avoids complex reactions and purification problems associated with chemical methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic synthesis to ensure high yield and purity. The process typically includes the use of commercially available raw materials and optimized reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

D-N-Hydrocinnamoyl-2-phenylglycine sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

D-N-Hydrocinnamoyl-2-phenylglycine sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of D-N-Hydrocinnamoyl-2-phenylglycine sodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-N-Hydrocinnamoyl-2-phenylglycine sodium salt is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role in scientific research highlight its versatility and importance .

Properties

CAS No.

65277-75-0

Molecular Formula

C17H16NNaO3

Molecular Weight

305.30 g/mol

IUPAC Name

sodium;2-phenyl-2-(3-phenylpropanoylamino)acetate

InChI

InChI=1S/C17H17NO3.Na/c19-15(12-11-13-7-3-1-4-8-13)18-16(17(20)21)14-9-5-2-6-10-14;/h1-10,16H,11-12H2,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

IANNTPLPKWWKCH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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